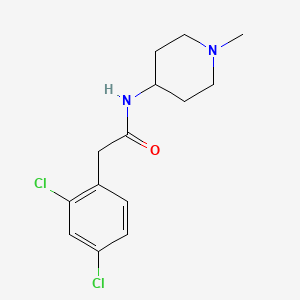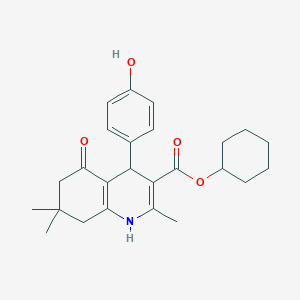
2-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of JNJ-42165279 involves the modulation of the sigma-2 receptor. The sigma-2 receptor is a transmembrane protein that is widely distributed in the central nervous system. The receptor is involved in the regulation of neurotransmitter release and neuronal survival. JNJ-42165279 binds to the sigma-2 receptor, leading to the modulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects
JNJ-42165279 has been shown to have significant biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin, leading to the modulation of mood and behavior. JNJ-42165279 has also been shown to increase the activity of the sigma-2 receptor, leading to the modulation of neuronal survival and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42165279 has several advantages for laboratory experiments. The compound has high potency and selectivity for the sigma-2 receptor, making it an ideal tool for studying the role of the receptor in various diseases. The compound is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, JNJ-42165279 has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
JNJ-42165279 has significant potential for future research and development. The compound can be further optimized to enhance its potency and selectivity for the sigma-2 receptor. The compound can also be used as a lead compound for the development of novel therapeutic agents for various diseases, including schizophrenia, depression, and anxiety. Additionally, JNJ-42165279 can be used as a tool for studying the role of the sigma-2 receptor in various diseases and for identifying new therapeutic targets.
Conclusion
In conclusion, JNJ-42165279 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. JNJ-42165279 has significant potential for future research and development and can be used as a tool for studying the role of the sigma-2 receptor in various diseases.
Métodos De Síntesis
The synthesis of JNJ-42165279 involves the reaction of 2,4-dichlorophenylacetic acid with N-methylpiperidine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with acetic anhydride to produce JNJ-42165279. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety. The compound has been shown to have a high affinity for the sigma-2 receptor, which is implicated in the regulation of neurotransmitter release and neuronal survival. JNJ-42165279 has been shown to modulate the activity of the sigma-2 receptor, leading to the modulation of neurotransmitter release and neuronal survival.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-18-6-4-12(5-7-18)17-14(19)8-10-2-3-11(15)9-13(10)16/h2-3,9,12H,4-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOINRVMROEEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)


![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)

![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)